5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(4-Fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound belonging to the thiazolo[4,5-d]pyridazinone class. Its structure features a thiazole ring fused to a pyridazinone core, substituted at the 5-position with a 4-fluorobenzyl group, the 7-position with a 4-methoxyphenyl group, and the 2-position with a methyl group.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-5-9-16(26-2)10-6-14)23-24(20(18)25)11-13-3-7-15(21)8-4-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFNIWFRWJQMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be constructed by reacting a hydrazine derivative with a diketone or a similar precursor.
Coupling Reactions: The thiazole and pyridazine rings are then coupled together using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of Substituents: The fluorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[4,5-d]pyridazin-4(5H)-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a systematic comparison with structurally and functionally related compounds:
Key Observations :
Substituent Effects on Bioactivity: Electron-donating groups (e.g., 4-methoxyphenyl at position 7) may enhance analgesic efficacy by improving solubility or receptor interaction . Fluorinated benzyl groups (e.g., 4-fluorobenzyl at position 5) could increase metabolic stability compared to non-fluorinated analogs .
Structural vs. Functional Analogues :
- Thiophene vs. Phenyl Substitution : The 7-thiophenyl derivative showed significant analgesic activity, suggesting heteroaromatic rings at position 7 may enhance binding to pain-related targets.
- Isoxazolo vs. Thiazolo Core : Isoxazolo derivatives (e.g., ) lack reported analgesic data, indicating the thiazolo core may be critical for activity in this scaffold .
Synthetic Challenges :
- The target compound’s 4-fluorobenzyl and 4-methoxyphenyl groups may require optimized protecting group strategies during synthesis to avoid dehalogenation or demethylation .
Table 2: Comparative Analgesic Activity (Hot Plate Test)
*Predicted based on substituent synergy from .
Research Findings and Implications
- Activity Trends: Thiazolo[4,5-d]pyridazinones with 7-aryl/heteroaryl groups and 2-amino substituents (e.g., pyrrolidinyl) demonstrate superior analgesic profiles compared to simpler alkyl derivatives .
- Metabolic Stability : Fluorine substitution at the benzyl position (as in the target compound) may reduce oxidative metabolism, extending half-life in vivo .
- Unresolved Questions : The role of the 2-methyl group in the target compound remains unclear; methyl substitution could sterically hinder receptor binding compared to bulkier amines like pyrrolidinyl .
Biological Activity
5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo[4,5-d]pyridazine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C20H16FN3O2S, with a molecular weight of 381.43 g/mol. The compound features a thiazole ring fused with a pyridazine structure, which is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H16FN3O2S |
| Molecular Weight | 381.43 g/mol |
| CAS Number | 941949-37-7 |
| Purity | ~95% |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of the fluorinated and methoxy-substituted aromatic rings enhances its binding affinity to biological targets, potentially leading to therapeutic effects across several pathways.
Enzyme Inhibition
Research indicates that derivatives of thiazolo[4,5-d]pyridazine compounds can act as competitive inhibitors for specific enzymes. For instance, studies have shown that similar compounds exhibit inhibitory effects on tyrosinase (TYR), an enzyme involved in melanin production. The binding modes of these compounds suggest they occupy the active site of TYR, preventing substrate binding and thereby inhibiting enzymatic activity.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Antimicrobial Activity : Preliminary assays indicate that this compound exhibits notable antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that the compound has cytotoxic effects on several cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) are essential for determining its effectiveness as a potential anticancer agent.
- Enzyme Inhibition Studies : Kinetic studies on related compounds have shown that they act as competitive inhibitors of TYR with IC50 values in low micromolar concentrations. For example, compounds structurally similar to this compound reported IC50 values ranging from 10 μM to 40 μM against TYR.
Case Studies
A recent study published in PubMed Central evaluated the biological activity of various fluorobenzyl derivatives as inhibitors of tyrosinase. Among them, compounds featuring similar structural motifs to this compound displayed significant inhibitory activity with low cytotoxicity towards normal cells .
Q & A
Basic: What are the key steps for synthesizing 5-(4-fluorobenzyl)-7-(4-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one?
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry, including:
- Condensation reactions : Use acetophenone derivatives with ethyl oxalate in the presence of sodium methoxide to form intermediate dioxo esters .
- Chlorination : Treat intermediates with sulfuryl chloride in chloroform to introduce reactive halogen groups .
- Thiazole ring formation : React chlorinated intermediates with carbothioamides (e.g., 1-pyrrolidinecarbothioamide) under Ganch reaction conditions .
- Cyclization and functionalization : Reflux intermediates with hydrazine hydrate in ethanol to achieve the thiazolo-pyridazinone core .
- Solvent and catalyst optimization : Use ethanol or DMF as solvents and triethylamine as a base to enhance reaction efficiency .
Basic: How is the molecular structure of this compound confirmed?
Methodological Answer:
Structural elucidation employs:
- X-ray crystallography : Use SHELXL or SHELXTL software for single-crystal refinement to determine bond lengths, angles, and stereochemistry .
- Spectroscopic techniques :
- 1H/13C NMR : Analyze proton environments (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm) and carbon shifts (e.g., carbonyl carbons at ~170 ppm) in DMSO-d6 .
- HPLC-MS : Confirm molecular weight (e.g., m/z ~450) and purity (>95%) using C18 columns with acetonitrile/water gradients .
Basic: Which biological assays are suitable for preliminary screening of this compound?
Methodological Answer:
Initial screening focuses on:
- Anticancer activity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations after 48-hour exposure .
- Enzymatic inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ATPase activity measured at λex/em = 340/460 nm) .
- Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
SAR studies require:
- Derivatization : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated or alkyl groups) and assess changes in bioactivity .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase) and correlate binding affinity (ΔG) with experimental IC50 values .
- Pharmacophore mapping : Identify critical functional groups (e.g., fluorobenzyl for hydrophobic interactions) via 3D-QSAR using CoMFA/CoMSIA .
Advanced: How to resolve contradictory data in biological activity reports across studies?
Methodological Answer:
Address discrepancies through:
- Standardized assay protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations to minimize variability .
- Structural validation : Confirm compound identity via NMR and HPLC before testing; impurities >5% can skew results .
- Dose-response curves : Compare EC50/IC50 values across multiple replicates (n ≥ 3) with statistical analysis (e.g., ANOVA, p < 0.05) .
Advanced: What strategies optimize synthetic yield and purity?
Methodological Answer:
Optimization involves:
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in-line HPLC to track intermediate formation .
- Catalyst screening : Test bases (e.g., K2CO3 vs. Et3N) and transition-metal catalysts (e.g., Pd/C for coupling reactions) .
- Purification techniques : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product .
Advanced: How to design in vivo studies based on in vitro activity?
Methodological Answer:
Transitioning to in vivo models requires:
- Pharmacokinetic profiling :
- ADMET prediction : Use SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .
- Plasma stability : Incubate compound in murine plasma (37°C, 24h) and quantify via LC-MS .
- Animal models : Administer compound (e.g., 10–50 mg/kg, oral/IP) in xenograft mice and monitor tumor volume vs. controls .
- Toxicity screening : Assess liver/kidney function via ALT, AST, and creatinine levels after 14-day exposure .
Advanced: What computational methods predict metabolic pathways?
Methodological Answer:
Metabolism prediction involves:
- Software tools : Use GLORY or MetaPrint2D to identify likely Phase I/II modification sites (e.g., demethylation of methoxyphenyl) .
- LC-MS/MS analysis : Detect metabolites in hepatocyte incubations (e.g., human liver microsomes) with fragmentation patterns (MS2) .
Advanced: How to address low solubility in pharmacological assays?
Methodological Answer:
Improve solubility via:
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- Nanoparticle formulation : Encapsulate compound in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .
- Salt formation : Synthesize hydrochloride or sodium salts and compare solubility in PBS (pH 7.4) .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Validation strategies include:
- Cellular thermal shift assays (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot .
- Fluorescent probes : Design FITC-labeled analogs for confocal microscopy to track intracellular localization .
- CRISPR knockdown : Compare activity in wild-type vs. target gene KO cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
